

# A Comprehensive Technical Guide to the Chemical Structure and Stereochemistry of Catharanthine Sulfate

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## Compound of Interest

Compound Name: Catharanthine sulfate

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This technical guide provides an in-depth analysis of the chemical structure, stereochemistry, and key experimental protocols related to **catharanthine sulfate**. Catharanthine, a monoterpene indole alkaloid, is a critical precursor in the semi-synthesis of the potent anticancer agents vinblastine and vincristine.<sup>[1][2]</sup> Its sulfate salt is often utilized in research and development due to its stability and solubility.

## Chemical Structure and Stereochemistry Catharanthine

Catharanthine is a complex indole alkaloid naturally produced by the Madagascar periwinkle, *Catharanthus roseus*.<sup>[3][4]</sup> It possesses a rigid, bridged-ring system characteristic of the Iboga alkaloid class. The naturally occurring enantiomer is (+)-catharanthine.<sup>[3]</sup>

The systematic IUPAC name for (+)-catharanthine is methyl (1R,15R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.0<sup>2,10</sup>.0<sup>4,9</sup>.0<sup>13,18</sup>]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate.<sup>[3]</sup> Its structure is characterized by multiple chiral centers, which define its specific three-dimensional conformation, crucial for its biological activity and its role as a precursor in dimeric alkaloid synthesis.

## Catharanthine Sulfate

**Catharanthine sulfate** is the salt formed from the reaction of catharanthine with sulfuric acid. [1][5] In this reaction, the basic tertiary amine nitrogen atom in the catharanthine molecule is protonated by the acid, forming an ammonium salt. This conversion to a salt form generally enhances the compound's solubility in aqueous solutions and improves its stability for storage and handling. The molecular formula for **catharanthine sulfate** is  $C_{21}H_{24}N_2O_2 \cdot H_2SO_4$ . [1]

The formation of the sulfate salt does not alter the core stereochemistry of the catharanthine molecule. The chiral centers remain unchanged, and thus the stereochemical designation of the parent alkaloid is retained.

## Quantitative Data

The following tables summarize key quantitative data for catharanthine and **catharanthine sulfate**.

Table 1: Physicochemical Properties

Property	Catharanthine	Catharanthine Sulfate
Molecular Formula	$C_{21}H_{24}N_2O_2$	$C_{21}H_{24}N_2O_2 \cdot H_2SO_4$
Molecular Weight	336.43 g/mol [3]	434.51 g/mol [1]
Appearance	-	White Powder[1]
Purity (Typical)	≥99%	≥98%[1]
CAS Number	2468-21-5[3]	70674-90-7[1]

Table 2: Biological Activity Data

Target	Cell Type	IC <sub>50</sub>	Reference
Voltage-Operated L-type Ca <sup>2+</sup> Channel (VOCC)	Vascular Smooth Muscle Cells (VSMCs)	8 µM	<a href="#">[6]</a> <a href="#">[7]</a>
Voltage-Operated L-type Ca <sup>2+</sup> Channel (VOCC)	Cardiomyocytes	220 µM	<a href="#">[6]</a> <a href="#">[7]</a>

## Experimental Protocols

### Isolation of Catharanthine from *Catharanthus roseus*\*\*

This protocol is a generalized procedure based on common alkaloid extraction techniques from plant materials.

Objective: To extract and isolate catharanthine from dried leaves of *C. roseus*.

Methodology:

- Extraction:
  - Dried and powdered leaves of *C. roseus* are subjected to extraction with an acidified aqueous solution (e.g., 0.1 M HCl) to protonate the alkaloids and bring them into the aqueous phase.[\[8\]](#)
  - The mixture is typically agitated (e.g., via ultrasonication) to enhance extraction efficiency.[\[8\]](#)
  - The solid plant material is removed by centrifugation and filtration. The supernatant contains the alkaloid hydrochlorides.[\[8\]](#)
- Purification (Liquid-Liquid Extraction):
  - The acidic aqueous extract is washed with a non-polar solvent (e.g., petroleum ether or hexane) to remove chlorophyll and other lipophilic impurities.[\[8\]](#)

- The pH of the aqueous phase is then adjusted to be basic ( $\text{pH} > 8$ ) with a base like ammonium hydroxide to deprotonate the alkaloids, making them soluble in organic solvents.
- The alkaloids are then extracted from the aqueous phase into an immiscible organic solvent such as chloroform or dichloromethane.[9]
- The organic extract, now containing the crude alkaloid mixture, is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield a crude alkaloid residue.[9]
- Chromatographic Separation:
  - The crude alkaloid mixture is separated using column chromatography. A silica gel stationary phase is commonly used.[10]
  - Elution is performed with a gradient of solvents, typically starting with non-polar solvents and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient).[11]
  - Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing catharanthine. [10]
  - Fractions rich in catharanthine are combined and the solvent is evaporated to yield the purified compound. Further purification can be achieved by recrystallization or preparative HPLC.

## Preparation of Catharanthine Sulfate

Objective: To convert isolated catharanthine free base into its sulfate salt.

Methodology:

- Dissolve the purified catharanthine in a suitable anhydrous organic solvent (e.g., ethanol or methanol).
- Cool the solution in an ice bath.

- Slowly add a stoichiometric amount of a solution of sulfuric acid in the same anhydrous solvent dropwise with constant stirring.
- The **catharanthine sulfate** salt will precipitate out of the solution.
- The precipitate is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield pure **catharanthine sulfate**.

## Characterization by HPLC-MS

Objective: To confirm the identity and purity of catharanthine.

Methodology:

- Sample Preparation: Prepare a dilute solution of the isolated catharanthine in a suitable solvent (e.g., methanol).
- HPLC Conditions:
  - Column: A reverse-phase C18 column is typically used (e.g., Poroshell 120 EC-C18).[\[12\]](#)
  - Mobile Phase: A gradient elution is commonly employed using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent like methanol or acetonitrile.[\[12\]](#)[\[13\]](#)
  - Flow Rate: Typically around 1 mL/min.[\[12\]](#)
  - Detection: UV detection at a wavelength where the indole chromophore absorbs (e.g., 280 nm) and mass spectrometry (MS) detection.
- Mass Spectrometry Conditions:
  - Ionization: Electrospray ionization (ESI) in positive ion mode is effective for alkaloids.
  - Analysis: The mass spectrometer will detect the protonated molecular ion  $[M+H]^+$  of catharanthine at  $m/z$  337.[\[14\]](#) Tandem mass spectrometry (MS/MS) can be used to obtain characteristic fragmentation patterns for structural confirmation.[\[14\]](#)

- **Data Analysis:** The retention time of the sample is compared to that of a known standard. The mass spectrum confirms the molecular weight, and the purity is determined by the relative area of the catharanthine peak in the chromatogram.

## Biomimetic Coupling of Catharanthine and Vindoline

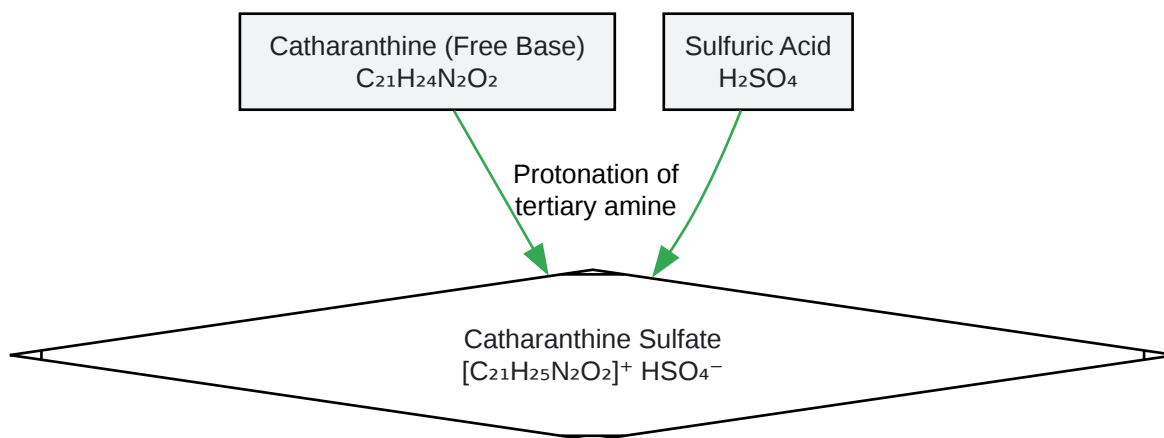
**Objective:** To synthesize anhydrovinblastine, a precursor to vinblastine, through the coupling of catharanthine and vindoline.

**Methodology:**

- **Reaction Setup:** Catharanthine and vindoline are dissolved in an aqueous acidic medium, often with a co-solvent like trifluoroethanol to ensure solubility.<sup>[15]</sup>
- **Coupling Agent:** An oxidizing agent, such as iron(III) chloride ( $\text{FeCl}_3$ ), is added to the solution.<sup>[15]</sup> This is believed to initiate the reaction by oxidizing the catharanthine to a reactive intermediate.
- **Reaction:** The mixture is stirred at room temperature. The reaction involves the fragmentation of catharanthine and subsequent electrophilic attack on the electron-rich vindoline molecule.<sup>[15]</sup>
- **Reduction:** After the coupling reaction is complete, the resulting iminium ion intermediate is reduced. This is typically achieved by adding a reducing agent like sodium borohydride ( $\text{NaBH}_4$ ).<sup>[15]</sup>
- **Workup and Purification:** The reaction is quenched, and the product, anhydrovinblastine, is extracted into an organic solvent. The product is then purified using chromatographic techniques.

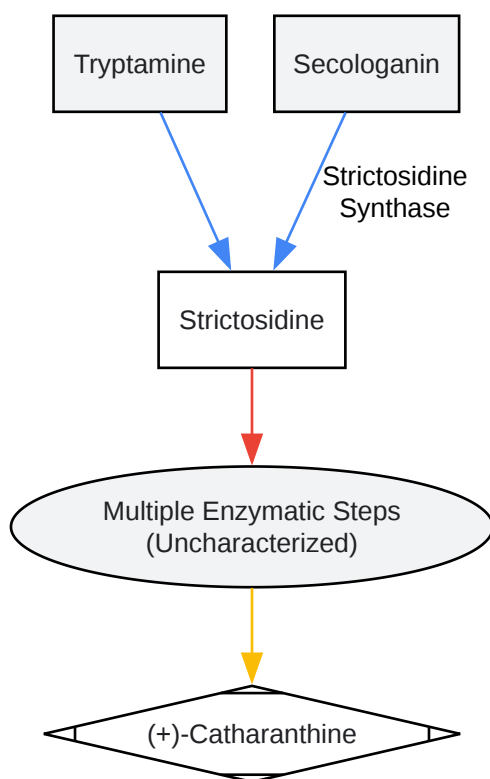
## Visualizations

The following diagrams illustrate key relationships and processes involving **catharanthine sulfate**.



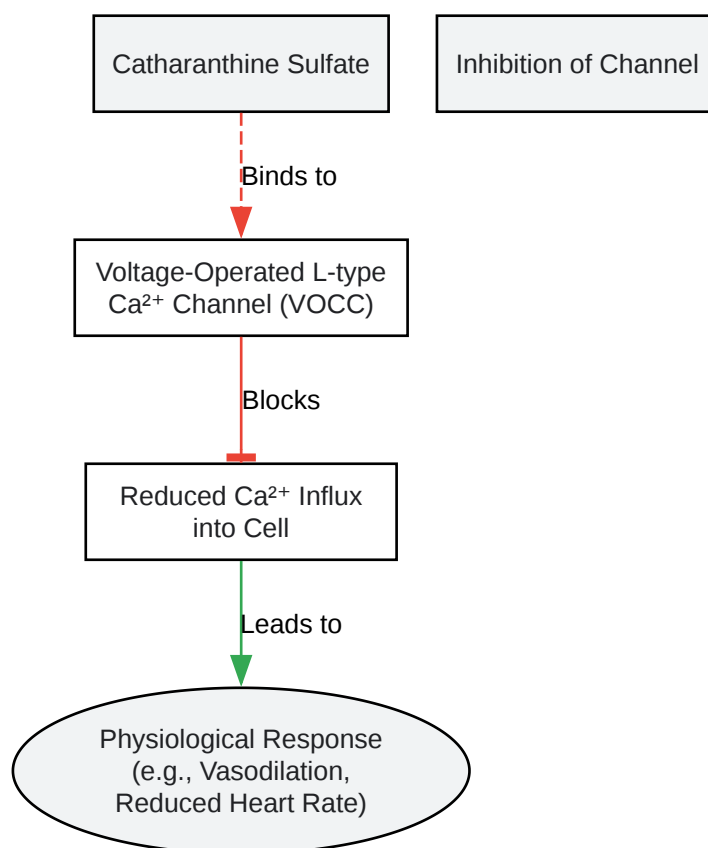
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Caption: Logical workflow for the formation of **catharanthine sulfate**.



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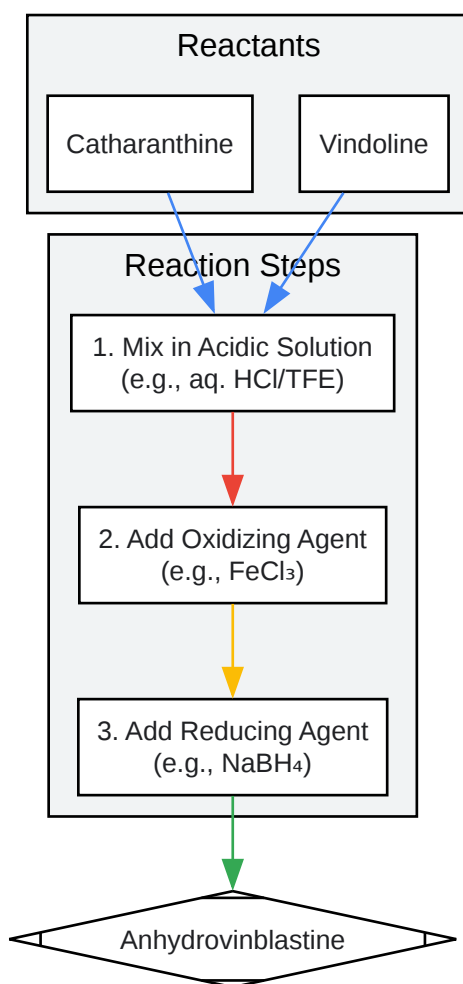
Caption: Simplified biosynthetic pathway of catharanthine.



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Caption: Signaling pathway of **catharanthine sulfate** as a Ca<sup>2+</sup> channel inhibitor.





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Caption: Experimental workflow for the coupling of catharanthine and vindoline.

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